molecular formula C20H24N2 B11413073 1H-1,3-Benzimidazole, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-

1H-1,3-Benzimidazole, 5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-

Cat. No.: B11413073
M. Wt: 292.4 g/mol
InChI Key: OBQVCBRAPNPWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-DIMETHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring. The presence of multiple methyl groups in its structure contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the condensation of 2,3,5,6-tetramethylbenzyl chloride with 5,6-dimethylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, can be employed to enhance yield and selectivity. The use of continuous flow reactors and automated synthesis platforms can further optimize the production process, ensuring consistency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted benzodiazoles, quinones, and reduced derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

5,6-DIMETHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-DIMETHYL-1,2,3-BENZOTRIAZOLE: Another benzodiazole derivative with similar structural features but different reactivity and applications.

    1,2,4,5-TETRAMETHYLBENZENE: A simpler aromatic compound with multiple methyl groups, used as a precursor in organic synthesis.

Uniqueness

5,6-DIMETHYL-1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE stands out due to its combination of multiple methyl groups and the benzodiazole core, which imparts unique chemical properties and reactivity

Properties

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

5,6-dimethyl-1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole

InChI

InChI=1S/C20H24N2/c1-12-8-19-20(9-13(12)2)22(11-21-19)10-18-16(5)14(3)7-15(4)17(18)6/h7-9,11H,10H2,1-6H3

InChI Key

OBQVCBRAPNPWEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C=NC3=C2C=C(C(=C3)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.